molecular formula C15H19NO5 B15225718 (Benzo-15-crown-5)-4'-carbonitrile

(Benzo-15-crown-5)-4'-carbonitrile

Cat. No.: B15225718
M. Wt: 293.31 g/mol
InChI Key: MWZQNDKERCFKNZ-UHFFFAOYSA-N
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Description

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile is a complex organic compound with the molecular formula C14H20O5. It is also known as a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

Preparation Methods

The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile typically involves the reaction of benzo-15-crown-5 with appropriate reagents under specific conditions. One common method involves the use of hexamethylenetetramine in trifluoroacetic acid to introduce the carbonitrile group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile primarily involves its ability to form stable complexes with cations. The ether groups within the compound’s ring structure can coordinate with metal ions, stabilizing them through electrostatic interactions. This complexation can affect various molecular targets and pathways, depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile include other crown ethers such as:

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbonitrile

InChI

InChI=1S/C15H19NO5/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11H,3-10H2

InChI Key

MWZQNDKERCFKNZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)C#N)OCCOCCO1

Origin of Product

United States

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